1,3,6-Trihydroxy-8-n-propylanthraquinone

estrogen receptor binding structure-activity relationship alkyl chain optimization

Tamoxifen's partial agonist activity in endometrial tissue complicates ER+ breast cancer research. R1128A (CAS 135161-96-5) is a pure estrogen receptor antagonist from Streptomyces sp. No. 1128, offering a distinct anthraquinone scaffold for SERD and PROTAC design. • IC50 = 110 nM at rat uterine cytosol ER; competitive binding with minimal agonist activity • n-Propyl chain confers highest potency among R1128 congeners (vs. butyl, ethyl analogs) • Defined biosynthetic gene cluster enables precursor-directed analog libraries Supplied as brown powder, ≥98% purity; ideal for lead optimization and ER-recruiting PROTACs.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 135161-96-5
Cat. No. B149267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trihydroxy-8-n-propylanthraquinone
CAS135161-96-5
Synonyms1,3,6-trihydroxy-8-n-propylanthraquinone
R 1128A
R-1128A
R1128A
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
InChIInChI=1S/C17H14O5/c1-2-3-8-4-9(18)5-11-14(8)17(22)15-12(16(11)21)6-10(19)7-13(15)20/h4-7,18-20H,2-3H2,1H3
InChIKeyJLGHVXJQLZFPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R1128A: Non-Steroidal ER Antagonist from Streptomyces


1,3,6-Trihydroxy-8-n-propylanthraquinone (CAS 135161-96-5), also designated R1128A, is a trihydroxyanthraquinone secondary metabolite first isolated from Streptomyces sp. No. 1128 [1]. It belongs to the R1128 family of non-steroidal estrogen receptor (ER) antagonists, characterized by a 1,3,6-trihydroxy-8-alkylanthraquinone scaffold [2]. Unlike the widely used SERM tamoxifen, which exhibits mixed agonist/antagonist profiles in different tissues, the R1128 class has been reported to show minimal agonist activity at the estrogen receptor [3], making R1128A a valuable tool compound for probing pure antagonism mechanisms and a potential scaffold for developing next-generation breast cancer therapeutics.

Why R1128A Cannot Be Replaced by Generics


Within the R1128 family, the length of the 8-alkyl substituent directly modulates estrogen receptor binding affinity. The n-propyl chain of R1128A confers the highest potency among the four naturally occurring congeners [1]. Substituting R1128A with the more extensively studied R1128B (n-butyl analog) would mean accepting a measurable loss in receptor binding affinity, while substitution with R1128C or R1128D results in a greater than 2-fold decrease in potency [1]. Additionally, generic hydroxyanthraquinones such as emodin or aloe-emodin lack the specific alkyl substitution pattern required for ER antagonism and instead exhibit promiscuous kinase inhibition and DNA intercalation activities, introducing confounding off-target effects that compromise experimental interpretability [2]. The biosynthetic origin of the R1128 family—via a dedicated polyketide synthase gene cluster with an unusual priming mechanism—further ensures that simple chemical analogs produced through commodity synthetic routes cannot recapitulate the exact stereoelectronic properties of the natural product [3].

R1128A Differentiation from Closest Analogs


Superior ER Binding Affinity in R1128 Series

R1128A demonstrates the highest estrogen receptor binding affinity among all four naturally occurring R1128 congeners. In a head-to-head comparison using partially purified rat uterine cytosol receptor, the IC50 of R1128A (n-propyl) was 1.1 × 10⁻⁷ M, which is superior to R1128B (n-butyl, IC50 = 1.2 × 10⁻⁷ M), R1128C (IC50 = 2.6 × 10⁻⁷ M), and R1128D (IC50 = 2.7 × 10⁻⁷ M) [1]. The n-propyl substituent therefore provides a quantifiable potency advantage of approximately 9% over the n-butyl analog R1128B and a 2.4-fold advantage over R1128C and R1128D.

estrogen receptor binding structure-activity relationship alkyl chain optimization

Minimal Agonist Activity vs. Tamoxifen

In contrast to tamoxifen, which functions as a selective estrogen receptor modulator (SERM) with documented agonist activity in bone and uterine tissue, the R1128 class of anthraquinones—including R1128A—has been characterized as an estrogen receptor antagonist that shows minimal agonist activity [1]. This property is particularly significant because tamoxifen's partial agonist activity is associated with increased risk of endometrial hyperplasia and carcinoma in clinical settings [2]. While direct comparative agonism data for R1128A alone have not been published, the class-level designation of the R1128 substances as 'pure antagonists' with minimal agonist activity represents a mechanistically distinct profile from tamoxifen's mixed agonist/antagonist behavior.

SERM estrogen receptor antagonist tissue selectivity agonist/antagonist profile

ER Selectivity Over Androgen Receptor

The R1128 family demonstrates substantial selectivity for the estrogen receptor over the androgen receptor. Pharmacological characterization of R1128B revealed that the IC50 for androgen receptor binding was approximately 50-fold higher than for estrogen receptor binding (ER IC50 = 1.2 × 10⁻⁷ M; AR IC50 ≈ 6 × 10⁻⁶ M) [1]. R1128B was further shown to be a competitive inhibitor of estrogen-receptor binding [1]. Given the close structural homology between R1128A and R1128B—differing only by one methylene unit in the 8-alkyl chain—comparable selectivity is expected for R1128A, though direct selectivity data for R1128A have not been separately published.

receptor selectivity androgen receptor off-target profiling nuclear receptor

In Vivo Antitumor Activity in Breast Cancer Xenografts

R1128B, the closest structural analog of R1128A, demonstrated antitumor activity against MCF-7 human mammary adenocarcinoma cells both in vitro (soft agar colony formation) and in vivo (xenograft in nude mice and subrenal capsule assay) [1]. The in vitro inhibition of MCF-7 colony formation was specifically reversed by the addition of estradiol, confirming an ER-dependent mechanism [1]. The overall potency of R1128B was approximately 8-fold lower than that of tamoxifen in both in vitro and in vivo models [1]. The R1128 biosynthetic gene cluster paper further reports that R1128 substances possess 'in vitro and in vivo potency approaching that of tamoxifen' [2]. R1128A, with its modestly superior receptor binding affinity compared to R1128B, is expected to exhibit comparable or slightly improved antitumor efficacy, though dedicated in vivo studies on R1128A alone have not been reported.

breast cancer MCF-7 xenograft antitumor activity endocrine therapy

Heterologous Biosynthesis for Scalable Production

The complete R1128 biosynthetic gene cluster has been cloned and functionally expressed in the heterologous host Streptomyces lividans, enabling production of R1128C and the novel analog HU235 [1]. This represents a significant procurement advantage: while R1128A was originally isolated from Streptomyces sp. No. 1128 at yields constrained by native fermentation titers, the availability of the cloned gene cluster and the demonstrated modularity of the R1128 initiation module—which can be combined with other minimal PKS systems to generate novel hexaketides and octaketides [2]—provides a platform for scalable fermentation-based production and combinatorial biosynthesis of R1128A analogs. This contrasts with the total synthesis route via oxazoline-promoted iterative ortho-lithiation [3], which, while academically elegant, involves multiple protection/deprotection steps that limit scalability for procurement purposes.

biosynthetic gene cluster heterologous expression Streptomyces lividans polyketide synthase

R1128A Optimal Application Scenarios


Hit-to-Lead Optimization for ER+ Breast Cancer

R1128A is best deployed as a starting scaffold in medicinal chemistry programs targeting ERα-positive breast cancer, particularly in contexts where tamoxifen's partial agonist activity in endometrial tissue is a liability. The compound's minimal agonist activity [1], combined with its non-steroidal anthraquinone core distinct from the triphenylethylene (tamoxifen) and benzothiophene (raloxifene) scaffolds, provides a structurally novel chemotype for lead optimization. The established structure-activity relationship across the R1128 alkyl chain series [2] provides a rational basis for further modification at the 8-position to improve upon the ~8-fold lower potency relative to tamoxifen [3] while preserving the favorable selectivity and pure antagonism profile.

PROTAC and SERD Development Targeting ER

The R1128A scaffold's demonstrated high-affinity ER binding (IC50 = 110 nM) [1] and competitive inhibition mechanism [2] make it a suitable ER-recruiting ligand for proteolysis-targeting chimera (PROTAC) design. Unlike tamoxifen-based PROTACs, which may retain residual agonist activity through the ER ligand moiety, an R1128A-derived PROTAC leveraging the pure antagonist character of the anthraquinone scaffold could achieve more complete ER degradation without paradoxical activation of ER signaling in certain tissues.

Combinatorial Biosynthesis for Anthraquinone Libraries

The cloned R1128 biosynthetic gene cluster and the demonstrated portability of its initiation module [1] enable organizations with fermentation capabilities to generate libraries of R1128A analogs through precursor-directed biosynthesis or combinatorial PKS engineering. This approach is particularly valuable for producing regioselectively modified polyketides with predictable structural changes [2], which can be screened against a panel of nuclear receptors to identify derivatives with improved ER-subtype selectivity or expanded therapeutic windows.

Tamoxifen Resistance and ER Signaling Studies

R1128A is an ideal tool compound for dissecting tamoxifen resistance mechanisms in ER-positive breast cancer cell lines. Because R1128A operates through a competitive ER binding mechanism [1] but with a structurally distinct anthraquinone pharmacophore, it can be used in parallel with tamoxifen to distinguish between resistance pathways that are specific to the triphenylethylene chemotype (e.g., altered CYP2D6 metabolism, tamoxifen-specific ER conformational changes) versus those that affect ER antagonism broadly. The established MCF-7 colony formation reversal by estradiol [1] provides a validated experimental positive control for ER-dependence.

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